molecular formula C16H21NO5 B131778 2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester CAS No. 151870-52-9

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester

Cat. No.: B131778
CAS No.: 151870-52-9
M. Wt: 307.34 g/mol
InChI Key: DVPJXQCIYYLQGB-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester, also known by its IUPAC name ethyl 2-[(tert-butoxycarbonyl)amino]-3-oxo-3-phenylpropanoate, is a compound with the molecular formula C16H21NO5. It is an off-white solid with a molecular weight of 307.35 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in various biochemical pathways being activated or inhibited, depending on the nature of the enzyme and the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester is unique due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which provides stability and allows for selective reactions at other functional groups. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-5-21-14(19)12(17-15(20)22-16(2,3)4)13(18)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPJXQCIYYLQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450225
Record name Ethyl N-(tert-butoxycarbonyl)-beta-oxophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151870-52-9
Record name Ethyl N-(tert-butoxycarbonyl)-beta-oxophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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